3-Methyl-1-pentyn-3-ol
Overview
Description
Methylpentynol, also known as 3-methylpent-1-yn-3-ol, is a tertiary pentynol with hypnotic, sedative, and anticonvulsant effects. It was discovered by Bayer in 1913 and was initially used for the treatment of insomnia. its use was quickly phased out due to the development of newer drugs with more favorable safety profiles .
Mechanism of Action
Mode of Action
It is known to act as an initiator during the synthesis of propargyl-terminated polylactide by bulk ring-opening polymerization .
Biochemical Pathways
Meparfynol is used as a reactant in the synthesis of α-methylene cyclic carbonates by reacting with carbon dioxide . It is also used as a reactant in the synthesis of 2,6,9-trisubstituted purine-based CDK inhibitors . The downstream effects of these biochemical pathways are dependent on the specific reactions and the other compounds involved.
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a boiling point of 121-122°c . It is miscible with various solvents including Cellosolve, Stoddard solvent, acetone, benzene, carbon tetrachloride, cyclohexanone, diethyl ether, diethylene glycol, ethanolamine, ethyl acetate, kerosene, mineral spirits, neatsfoot oil, petroleum ether, and soybean oil . These properties may influence its bioavailability.
Result of Action
It is known to induce hepatic p4503a in mice .
Action Environment
Its physical and chemical properties, such as its miscibility with various solvents and its boiling point, suggest that it may be influenced by factors such as temperature and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
3-Methyl-1-pentyn-3-ol is known to act as a sedative and induces hepatic P4503A in mice
Cellular Effects
The cellular effects of this compound are not extensively studied. As a sedative, it may influence cell signaling pathways related to nervous system function
Molecular Mechanism
It is known to induce hepatic P4503A in mice, suggesting it may interact with this enzyme
Metabolic Pathways
It is known to induce hepatic P4503A in mice, suggesting it may be involved in the metabolism of drugs and other xenobiotics .
Preparation Methods
Methylpentynol is prepared by the ethynylation of butanone with acetylene. There are three main industrial processes for its production:
Ethynylation Catalyzed by Solid Potassium Hydroxide: Acetylene is introduced into a solution of an organic solvent and butanone, with solid potassium hydroxide as the catalyst.
Catalytic Ethynylation in Liquid Ammonia-Potassium Hydroxide System: Acetylene is dissolved in liquid ammonia, and butanone and potassium hydroxide are added.
Ethynylation Catalyzed by Potassium Alkoxide: This method involves the use of potassium alkoxide as the catalyst.
Chemical Reactions Analysis
Methylpentynol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methylpentynol has several applications in scientific research:
Comparison with Similar Compounds
Methylpentynol is unique among similar compounds due to its specific structure and effects. Similar compounds include:
Ethchlorvynol: Another sedative and hypnotic compound with a different chemical structure.
Clocental: A compound with similar sedative properties but a different molecular composition.
Methylpentynol stands out due to its specific combination of hypnotic, sedative, and anticonvulsant effects, as well as its unique preparation methods and applications.
Properties
IUPAC Name |
3-methylpent-1-yn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(3,7)5-2/h1,7H,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLPXWSKPNOQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021756 | |
Record name | 3-Methyl-1-pentyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an acrid odor; [Merck Index] Clear slightly yellow liquid; [Acros Organics MSDS] | |
Record name | 3-Methyl-1-pentyn-3-ol | |
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Vapor Pressure |
5.25 [mmHg] | |
Record name | 3-Methyl-1-pentyn-3-ol | |
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CAS No. |
77-75-8 | |
Record name | 3-Methyl-1-pentyn-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methylpentynol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077758 | |
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Record name | Methylpentynol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13733 | |
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Record name | Meparfynol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28797 | |
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Record name | Meparfynol | |
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Record name | 1-Pentyn-3-ol, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Methyl-1-pentyn-3-ol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5021756 | |
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Record name | Methylpentynol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.960 | |
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Record name | MEPARFYNOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B017BC5B1N | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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